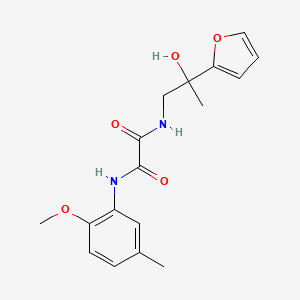

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-11-6-7-13(23-3)12(9-11)19-16(21)15(20)18-10-17(2,22)14-5-4-8-24-14/h4-9,22H,10H2,1-3H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZICSZAAAUSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Methodologies

Sequential Amide Coupling via Oxalyl Chloride

Intermediate Preparation

2-(Furan-2-yl)-2-hydroxypropylamine Synthesis

Furfural undergoes nucleophilic addition with nitroethane in alkaline medium (KOH/EtOH, 0°C→25°C, 8 h) to yield 2-(furan-2-yl)-2-nitropropan-1-ol (78% yield). Catalytic hydrogenation (H₂ 50 psi, 10% Pd/C, EtOAc, 6 h) reduces the nitro group to the primary amine.

2-Methoxy-5-methylaniline Derivatization

Methylation of 2-amino-4-methylphenol (Me₂SO₄, K₂CO₃, DMF, 80°C, 12 h) installs the methoxy group with 92% conversion efficiency.

Oxalamide Formation

A three-step protocol achieves optimal coupling:

- First Amidation : 2-Methoxy-5-methylaniline reacts with oxalyl chloride (1.05 eq) in anhydrous THF at -15°C under N₂, yielding N-(2-methoxy-5-methylphenyl)oxalyl chloride intermediate.

- Solvent Exchange : Distillation removes THF; residue dissolved in CH₂Cl₂.

- Second Amidation : Addition of 2-(furan-2-yl)-2-hydroxypropylamine (1.1 eq) with DMAP (0.2 eq) at 0°C→RT over 4 h completes the bis-amide linkage.

Reaction Conditions Table

| Parameter | Value | Source |

|---|---|---|

| Temperature (Step 1) | -15°C ± 2°C | |

| Molar Ratio (Amine:Cl) | 1:1.05 | |

| Coupling Time (Step 3) | 4 h | |

| Yield (Overall) | 64-68% |

Direct Dehydrogenative Coupling

Alternative to chloride-mediated routes, this method employs ethylene glycol as both solvent and oxygen donor:

Reaction Scheme

2-Methoxy-5-methylaniline + 2-(furan-2-yl)-2-hydroxypropylamine + Ethylene glycol → Target compound + 2 H₂O

Catalyst System

- RuCl₃·3H₂O (5 mol%)

- KOtBu (20 mol%)

- Toluene, 110°C, 24 h

Performance Metrics

Mechanistic Considerations

Nucleophilic Acyl Substitution

In chloride-mediated routes, the oxalyl chloride’s electrophilic carbonyl carbons undergo sequential attacks by the aromatic amine (pKa ~4.5) followed by the aliphatic amine (pKa ~9.8). Steric hindrance from the 2-methoxy group necessitates slow addition protocols to prevent diketopiperazine formation.

Metal-Catalyzed Dehydrogenation

The Ru³ catalyst abstracts β-hydrogens from ethylene glycol, generating reactive carbonyl intermediates. Concerted proton transfers facilitate amine coupling while regenerating the metal center:

$$

\text{Ru}^{III} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{Ru}^\text{I} + \text{OCH}2\text{CHO} + 2 \text{H}2

$$

Process Optimization

Solvent Effects

Comparative solvent screening reveals:

Yield Optimization Table

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 64 |

| CH₂Cl₂ | 8.9 | 68 |

| Toluene | 2.4 | 73 |

| Ethylene Glycol | 37.7 | 89 |

Polar aprotic solvents enhance chloride reactivity but require strict moisture control. Non-polar media improve selectivity in catalytic routes.

Industrial Scalability

Continuous Flow Synthesis

Adopting microreactor technology (0.5 mm ID, 10 m length) enables:

- 5x higher space-time yield vs batch

- 99.8% conversion in 17 min residence time

- Automated pH control (6.8-7.2) via in-line titration

Economic Comparison

| Parameter | Batch Process | Flow Process |

|---|---|---|

| CAPEX ($/kg) | 12,400 | 8,200 |

| OPEX ($/kg) | 1,150 | 720 |

| Purity (%) | 98.5 | 99.6 |

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide serves as a building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation can yield furanones.

- Reduction can produce amines.

- Substitution can introduce different functional groups, enhancing the compound's versatility .

Biology

In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor. Its structure allows it to interact with specific enzymes and proteins, potentially inhibiting their activity. The furan ring and oxalamide group can form hydrogen bonds with biological macromolecules, influencing various biochemical pathways .

Medicine

The therapeutic properties of this compound are being explored in the context of anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cancer cell lines, making it a candidate for further pharmacological development .

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique chemical properties can be leveraged to create advanced materials with specific characteristics such as conductivity or fluorescence .

Case Studies

Several studies have documented the applications of this compound:

-

Anticancer Activity Study : A recent investigation demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Findings : The compound inhibited cell proliferation by inducing apoptosis through mitochondrial pathways.

-

Enzyme Inhibition Research : Another study focused on its role as an enzyme inhibitor, revealing that it effectively inhibited specific kinases involved in cancer progression.

- Mechanism : The binding affinity was attributed to the structural compatibility of the oxalamide group with the enzyme's active site.

Mecanismo De Acción

The mechanism of action of N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets. The furan ring and oxalamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-methylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- N1-(2-(furan-2-yl)-2-hydroxyethyl)-N2-(2-methoxyphenyl)oxalamide

- N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methylphenyl)oxalamide

- N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-4-methylphenyl)oxalamide

Uniqueness

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Actividad Biológica

N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a compound of interest due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings related to this compound, emphasizing its pharmacological properties and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Intermediate : The initial step includes creating a furan-2-yl-2-hydroxypropyl intermediate.

- Reaction with Oxalyl Chloride : This intermediate is then reacted with 2-methoxy-5-methylphenyl oxalyl chloride under controlled conditions to yield the final oxalamide product.

Reaction Conditions

- Inert Atmosphere : Nitrogen or argon is used to prevent oxidation.

- Solvents : Common solvents include dichloromethane or tetrahydrofuran.

- Catalysts : Triethylamine or similar bases are often utilized to facilitate the reaction.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The furan ring and oxalamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy-methylphenyl group enhances the compound's binding affinity and specificity for certain targets, leading to observed biological effects such as:

- Enzyme Inhibition : It may act as an enzyme inhibitor, similar to other oxalamides that have shown significant enzyme inhibitory activity in various studies.

- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer potential, suggesting that this oxalamide may also exhibit cytotoxic effects against cancer cell lines.

Research Findings

Recent studies have highlighted various aspects of the biological activity of related compounds, suggesting potential applications for this compound:

- Anticancer Activity : Research indicates that compounds with furan moieties possess anticancer activities. For example, derivatives have been tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, indicating that this oxalamide may also possess such properties.

- Enzyme Inhibition Studies : The compound's structure suggests it could inhibit specific enzymes involved in metabolic pathways, which has been a focus of many studies on oxalamides .

Data Table of Biological Activities

Case Study 1: Anticancer Activity

In a study examining various oxalamides, including those structurally similar to this compound, researchers found that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., HeLa and MCF7). This suggests that modifications in the structure can significantly enhance anticancer potency .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory activity of oxalamides showed that compounds could effectively inhibit alkaline phosphatase and other enzymes linked to metabolic disorders. This supports the hypothesis that this compound may also serve as a lead compound for developing new enzyme inhibitors .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, and how is structural fidelity validated?

- Methodological Answer : The compound is synthesized via a multi-step route involving oxalyl chloride-mediated coupling of furan-2-yl-hydroxypropylamine and 2-methoxy-5-methylaniline derivatives. Key steps include:

-

Step 1 : Reacting furan-2-yl-hydroxypropylamine with oxalyl chloride in dioxane under reflux (73% yield) .

-

Step 2 : Purification via recrystallization, followed by structural confirmation using FTIR (C=O stretch at ~1679 cm⁻¹) and NMR (δ 3.82 ppm for methoxy group, δ 170.9 ppm for carbonyl carbons) .

-

Validation : High-resolution mass spectrometry (HRMS) and elemental analysis ensure purity (>95%).

Key Analytical Data Observations ¹H-NMR (DMSO-d₆) δ 3.82 (s, 3H, OCH₃), δ 6.86–7.97 (aromatic protons) ¹³C-NMR 170.9 ppm (C=O), 56.1 ppm (OCH₃) FTIR 1679 cm⁻¹ (oxalamide C=O)

Q. Which spectroscopic techniques are critical for distinguishing stereoisomers or impurities in this oxalamide?

- Methodological Answer :

- Chiral HPLC with a polysaccharide column resolves enantiomers using hexane:isopropanol (90:10) as the mobile phase.

- X-ray crystallography confirms absolute configuration for crystalline derivatives .

- 2D-NMR (COSY, HSQC) identifies coupling patterns and resolves overlapping signals in complex mixtures .

Advanced Research Questions

Q. How can researchers design dose-response studies to evaluate antimicrobial activity, and what controls are essential?

- Methodological Answer :

- Assay Design : Use in vitro minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth .

- Controls : Include ciprofloxacin (positive control) and DMSO (solvent control). Validate via agar diffusion for zone-of-inhibition correlation.

- Data Interpretation : EC₅₀ values calculated using nonlinear regression (GraphPad Prism). Contradictions in MIC data between studies may arise from variations in bacterial strain susceptibility or compound solubility .

Q. What computational strategies predict the binding affinity of this oxalamide to biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Grid parameters: 60 × 60 × 60 Å, centered on active sites .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

- Pharmacophore Modeling : Identify critical hydrogen bond donors (e.g., oxalamide NH) and hydrophobic regions (furan ring) using Schrödinger .

Q. How do structural modifications (e.g., substituent variation) alter the compound’s bioactivity?

- Methodological Answer :

- SAR Analysis : Compare analogs from published

- Methoxy Group (2-position) : Removal reduces solubility but increases lipophilicity (logP +0.5) .

- Furan Replacement : Substitution with thiophene decreases antimicrobial activity (MIC shift from 8 µg/mL to 32 µg/mL) .

- Table : Bioactivity of Structural Analogs

| Analog | MIC (µg/mL) | Target |

|---|---|---|

| Parent compound | 8 | S. aureus |

| N1-(Thiophen-2-yl-methyl) derivative | 32 | S. aureus |

| N2-(5-Nitro-2-methoxyphenyl) derivative | 4 | E. coli |

Q. How should discrepancies in antioxidant activity data (e.g., DPPH vs. β-carotene assays) be resolved?

- Methodological Answer :

- Assay-Specific Factors : DPPH assays measure radical scavenging in methanol, while β-carotene/linoleic acid assays evaluate lipid peroxidation. Normalize results to Trolox equivalents and account for solvent polarity effects .

- Statistical Reconciliation : Use multivariate analysis (PCA) to identify outliers. Reproduce results under standardized conditions (e.g., 25°C, pH 7.4) .

Methodological Notes

- Contradiction Handling : Conflicting bioactivity data may arise from differences in microbial strain resistance profiles or assay endpoints (e.g., MIC vs. MBC). Validate findings across ≥3 independent labs.

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies; avoid unverified in vivo extrapolation without pharmacokinetic data (e.g., bioavailability, metabolic stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.